(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
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Overview
Description
(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is a compound that belongs to the class of oxane carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to start with the corresponding oxane carboxylic acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Oxane derivatives with ketone or aldehyde functionalities.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Free amino oxane carboxylic acids after Boc removal.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is used as an intermediate in the synthesis of peptides and other complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding. The Boc protecting group allows for selective deprotection and functionalization, facilitating the study of specific biochemical pathways.
Medicine
In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be used as lead compounds in drug discovery.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of complex molecules makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid involves its ability to act as a protecting group for amino acids. The Boc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon removal of the Boc group, the free amino group can participate in further chemical reactions, facilitating the synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-aminooxane-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
(2S,4R)-4-{[(benzyloxy)carbonyl]amino}oxane-2-carboxylic acid: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc, offering different reactivity and stability profiles.
(2S,4R)-4-{[(methoxy)carbonyl]amino}oxane-2-carboxylic acid: Features a methoxycarbonyl (Moc) protecting group, providing alternative deprotection conditions.
Uniqueness
(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is unique due to its Boc protecting group, which offers a balance of stability and reactivity. The Boc group is easily removable under mild acidic conditions, making it a versatile protecting group in organic synthesis and peptide chemistry.
Properties
IUPAC Name |
(2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGLJGXKSGRHSC-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCO[C@@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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